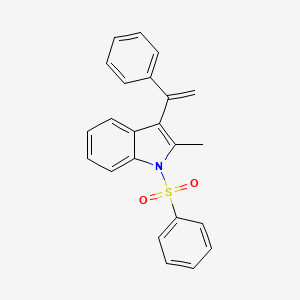
2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) is a complex organic compound with a unique structure that includes three oxygen atoms and three nitrogen atoms within a macrocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) typically involves the reaction of triethanolamine with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production also requires stringent quality control measures to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a drug delivery agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s macrocyclic structure allows it to bind selectively to specific ions or molecules, influencing their activity and function. This binding can modulate biochemical pathways and cellular processes, leading to its observed effects .
類似化合物との比較
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: A related compound with similar structural features but different functional groups.
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Another macrocyclic compound with distinct chemical properties and applications.
Uniqueness
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) is unique due to its specific arrangement of oxygen and nitrogen atoms within the macrocyclic ring, which imparts unique chemical reactivity and binding properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
特性
CAS番号 |
123220-94-0 |
|---|---|
分子式 |
C18H39N3O6 |
分子量 |
393.5 g/mol |
IUPAC名 |
2-[10,16-bis(2-hydroxyethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]ethanol |
InChI |
InChI=1S/C18H39N3O6/c22-10-1-19-4-13-25-15-6-20(2-11-23)8-17-27-18-9-21(3-12-24)7-16-26-14-5-19/h22-24H,1-18H2 |
InChIキー |
GSOUESUEQSFSNO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN(CCOCCN(CCOCCN1CCO)CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
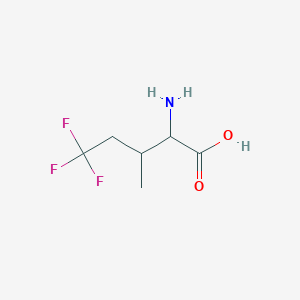

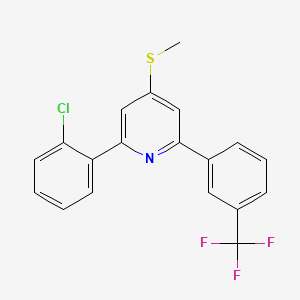

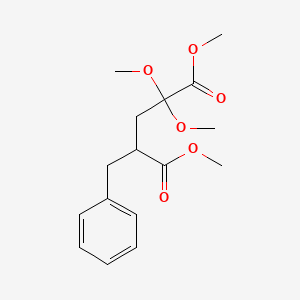
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)

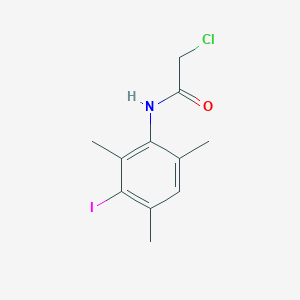

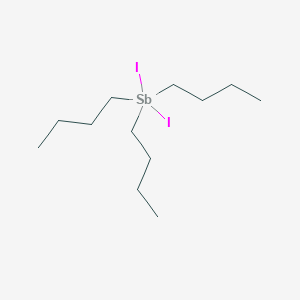
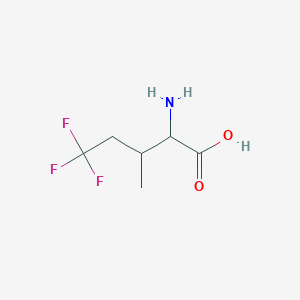
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
